Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 289.51 g/mol. It is classified under the indazole family, which is known for its diverse biological activities. The compound is recognized by its CAS number 1037841-34-1 and is utilized in various scientific research applications due to its unique structural properties and potential pharmacological effects .
The synthesis of methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate can be achieved through several methods, primarily involving the reaction of indazole derivatives with carboxylic acid derivatives. A common synthetic route includes:
The compound exhibits a planar structure due to the conjugated pi system within the indazole framework, which contributes to its electronic properties. The presence of bromine and chlorine atoms introduces significant steric and electronic effects that influence its reactivity and interactions with biological targets .
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is involved in various chemical reactions typical of indazole derivatives:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance the reactivity of the functional groups present in the molecule .
The mechanism of action for methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate involves its interaction with biological targets, potentially including enzymes or receptors involved in disease pathways.
Research indicates that compounds in this class may exhibit inhibitory effects on various biological processes, which could be attributed to their ability to bind to specific active sites on proteins or enzymes, thereby modulating their activity .
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is characterized by:
Key chemical properties include:
Relevant data points include melting point, boiling point, and spectral data (NMR, IR) that characterize its identity and purity .
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate finds applications in various scientific fields:
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate (MBCIC) has demonstrated significant in vitro anticancer potential across diverse human cancer cell lines. Its halogenated indazole core structure facilitates potent bioactivity, positioning it as a promising scaffold for oncology drug development .
1.1.1 In Vitro Cytotoxicity Screening Using MTT Assay in Hep3B, MDA-MB-453, and HL-60 Models
Standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assays have systematically evaluated MBCIC and its structural analogs for cytotoxicity. These studies utilized established human cancer models:
Table 1: Cytotoxicity Profile (IC₅₀) of MBCIC Analogs in Human Cancer Cell Lines
Compound Derivative | HEP3BPN 11 (Liver) IC₅₀ (μM) | MDA-MB-453 (Breast) IC₅₀ (μM) | HL-60 (Leukemia) IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |
---|---|---|---|---|
MBCIC Core Scaffold | < 20 (Significant inhibition) | Moderate inhibition | Moderate inhibition | - |
Derivative 11c | 8.5 ± 0.7 | 22.3 ± 1.5 | 18.9 ± 1.2 | Methotrexate: 15.2 ± 1.0 |
Derivative 11d | 9.2 ± 0.9 | 25.1 ± 1.8 | 20.7 ± 1.6 | Methotrexate: 15.2 ± 1.0 |
The MTT assay results consistently revealed that derivatives based on the MBCIC scaffold, particularly compounds 11c and 11d, exhibit potent dose-dependent inhibition of cancer cell viability. Notably, these compounds demonstrated enhanced potency against the Hep3B liver cancer cell line compared to breast (MDA-MB-453) and leukemia (HL-60) models, suggesting a potential tissue-selective mechanism [6]. This selective cytotoxicity is advantageous for targeting hepatic malignancies.
A critical finding emerged from comparative studies using the standard chemotherapeutic agent methotrexate. While methotrexate exhibited broad cytotoxicity (IC₅₀ ~15.2 μM across tested lines), derivatives like 11c and 11d demonstrated superior selectivity and potency specifically against the Hep3B liver cancer cell line (IC₅₀ values of 8.5 μM and 9.2 μM, respectively). This represents a significant enhancement (~1.7-fold) in activity against liver carcinoma cells compared to the standard treatment [6]. The molecular basis for this liver cancer selectivity is an active area of investigation, potentially involving differential uptake, metabolic activation within hepatic cells, or specific interactions with molecular targets overexpressed in liver cancers.
Beyond direct cytotoxicity, MBCIC derivatives exert critical modulatory effects on the tumor microenvironment, particularly by disrupting the signaling of proangiogenic cytokines essential for tumor growth and metastasis. Tumor angiogenesis, the formation of new blood vessels supplying nutrients and oxygen, is heavily driven by cytokines secreted by both tumor and stromal cells .
Table 2: Inhibition of Proangiogenic Cytokines by MBCIC Derivatives
Compound Derivative | TNFα Inhibition (%) | VEGF Inhibition (%) | EGF Inhibition (%) | IGF1 Inhibition (%) | TGFβ Inhibition (%) | Leptin Inhibition (%) |
---|---|---|---|---|---|---|
Derivative 11c | 85 ± 4 | 78 ± 5 | 72 ± 4 | 45 ± 6 | 38 ± 5 | < 30 |
Derivative 11d | 92 ± 3 | 85 ± 4 | 65 ± 5 | 82 ± 4 | 75 ± 4 | 68 ± 5 |
Studies focusing on 11c and 11d revealed their potent antiangiogenic properties:
This multi-targeted cytokine inhibition represents a significant advantage over therapies targeting single pathways, potentially reducing the likelihood of resistance development and offering a more comprehensive approach to starving tumors.
The induction of programmed cell death (apoptosis) is a primary mechanism through which MBCIC derivatives exert their anticancer effects. Research points towards involvement in the PI3K/Akt signaling pathway, a crucial regulator of cell survival, proliferation, and apoptosis frequently dysregulated in cancers [5].
Table 3: Structural Features and Link to Apoptosis Induction Mechanism
Structural Feature | Location | Postulated Role in Apoptosis Induction |
---|---|---|
Bromine Atom | Position 5 | Enhances electrophilic interactions; potentially crucial for binding to cysteine residues in Akt allosteric sites; influences electron density for target binding. |
Chlorine Atom | Position 6 | Contributes to lipophilicity and membrane permeability; may sterically optimize binding pocket orientation. |
Methyl Ester (Carboxylate) | Position 4 | May act as a hydrogen bond acceptor; potential site for hydrolysis to active acid in vivo; modulates polarity. |
N1 Substitution (e.g., Cyclopentyl) | Indazole Nitrogen | Significantly enhances potency and target engagement; shields reactive nitrogen; improves pharmacokinetic properties crucial for reaching intracellular Akt targets. |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1